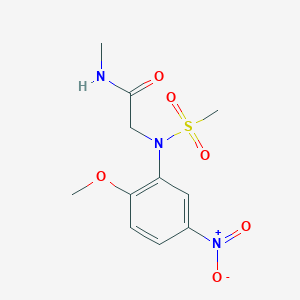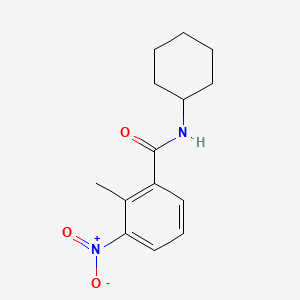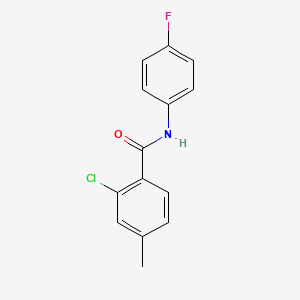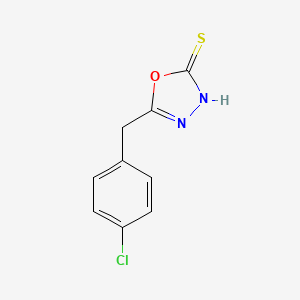
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as MNNG, is a synthetic compound that has been extensively used in scientific research. It is a potent alkylating agent that can cause DNA damage and has been used to induce mutations in various organisms.
Mechanism of Action
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is an alkylating agent that can react with DNA to form covalent bonds. It primarily reacts with the purine bases, particularly guanine, and can cause DNA damage such as base pair substitutions, deletions, and insertions. The DNA damage induced by N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can interfere with DNA replication and transcription, leading to mutations and cell death.
Biochemical and Physiological Effects:
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can cause a wide range of biochemical and physiological effects, depending on the dose and the organism being studied. In bacteria, N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can induce mutations that confer resistance to antibiotics or alter metabolic pathways. In yeast, N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can induce mutations that affect cell growth and division. In mammalian cells, N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can induce mutations that lead to cancer or cell death.
Advantages and Limitations for Lab Experiments
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is a powerful tool for inducing mutations in various organisms and studying the mechanisms of mutagenesis and DNA repair. It is relatively easy to use and can be applied to a wide range of experimental systems. However, N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide also has some limitations. It can induce a high frequency of mutations, which can make it difficult to isolate specific mutations of interest. N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can also induce a wide range of mutations, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. One area of research is to study the mechanisms of DNA repair that are activated in response to N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide-induced DNA damage. Another area of research is to develop new methods for isolating specific mutations induced by N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. Finally, N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can be used to study the role of DNA damage in aging and age-related diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is a potent alkylating agent that has been extensively used in scientific research. It is a powerful tool for inducing mutations and studying the mechanisms of mutagenesis and DNA repair. N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has a wide range of biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for research on N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, including studying DNA repair mechanisms, developing new methods for isolating specific mutations, and studying the role of DNA damage in aging and disease.
Synthesis Methods
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can be synthesized by reacting N-methyl-N-(methylsulfonyl)glycine with 2-methoxy-5-nitrobenzyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization.
Scientific Research Applications
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been widely used in scientific research as a tool to induce mutations in various organisms. It has been used in bacterial, yeast, and mammalian systems to study the mechanisms of mutagenesis and DNA repair. N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has also been used to study the role of DNA damage in carcinogenesis and aging.
properties
IUPAC Name |
2-(2-methoxy-N-methylsulfonyl-5-nitroanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O6S/c1-12-11(15)7-13(21(3,18)19)9-6-8(14(16)17)4-5-10(9)20-2/h4-6H,7H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPASEJYDVYWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=C(C=CC(=C1)[N+](=O)[O-])OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5888526.png)
![5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5888530.png)

![4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5888540.png)
![7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5888553.png)
![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5888556.png)
![7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5888564.png)


![4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5888579.png)
![3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B5888617.png)
![N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B5888625.png)
![2-(trifluoromethyl)benzaldehyde O-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]oxime](/img/structure/B5888631.png)